molecular formula C44H28 B8249106 2,9,10-Tri(naphthalen-2-yl)anthracene

2,9,10-Tri(naphthalen-2-yl)anthracene

Cat. No.: B8249106
M. Wt: 556.7 g/mol
InChI Key: GRZQCUPEOIVZBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,9,10-Tri(naphthalen-2-yl)anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring an anthracene core substituted with three naphthalen-2-yl groups at positions 2, 9, and 10. This structural arrangement enhances its π-conjugation and steric bulk, leading to unique photophysical and electronic properties. The compound is primarily investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs), due to its high thermal stability, tunable energy levels, and efficient charge transport capabilities .

Properties

IUPAC Name

2,9,10-trinaphthalen-2-ylanthracene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H28/c1-4-12-32-25-35(20-17-29(32)9-1)36-23-24-41-42(28-36)44(38-22-19-31-11-3-6-14-34(31)27-38)40-16-8-7-15-39(40)43(41)37-21-18-30-10-2-5-13-33(30)26-37/h1-28H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZQCUPEOIVZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C5=CC=CC=C5C(=C4C=C3)C6=CC7=CC=CC=C7C=C6)C8=CC9=CC=CC=C9C=C8
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H28
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Sequence

  • Halogenation : Anthracene is brominated at the 2-position using Br₂ in the presence of FeCl₃, yielding 2-bromoanthracene.

  • Grignard Coupling : The 9 and 10 positions are functionalized via nucleophilic substitution with naphthalen-2-yl magnesium bromide. This step requires anhydrous THF and temperatures of 60–80°C.

  • Final Substitution : The remaining bromine at the 2-position is replaced with a naphthalen-2-yl group using a Ullmann coupling reaction with CuI as a catalyst.

Key Challenges :

  • Regioselectivity issues during halogenation may lead to byproducts.

  • Grignard reagents demand strict moisture-free conditions.

One-Pot Synthesis via Phosphine Oxide Rearrangement

A novel one-pot method, adapted from recent work on phosphorylated anthracenes, enables efficient trisubstitution. This approach leverages a phosphinite-to-phosphine oxide rearrangement catalyzed by TMSOTf (trimethylsilyl triflate).

Procedure

  • Phosphinite Formation : Diarylmethyl alcohols react with chlorodiphenylphosphine (PPh₂Cl) in THF at 0°C to form phosphinite intermediates.

  • Rearrangement : TMSOTf (10 mol%) facilitates conversion to phosphine oxides at 60°C.

  • Cyclization and Dephosphorylation : Treatment with aqueous HCl induces cyclization, yielding the anthracene core. Subsequent dephosphorylation introduces naphthalen-2-yl groups.

Optimization Insights :

  • Yields improve with electron-withdrawing substituents (e.g., CN, CF₃) on the flanking rings.

  • The method achieves an average stepwise yield of 70–85%, culminating in total yields of 24–60%.

Suzuki-Miyaura Cross-Coupling Methodology

The Suzuki-Miyaura reaction is widely used for constructing carbon-carbon bonds in polyaromatic systems. For this compound, this method involves sequential coupling of naphthalen-2-yl boronic acids to a halogenated anthracene precursor.

Protocol

  • Precursor Synthesis : 2,9,10-Tribromoanthracene is prepared via controlled bromination.

  • Coupling Reactions : Each bromine is replaced with a naphthalen-2-yl group using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water (3:1) at 80°C.

  • Purification : Column chromatography (hexane/EtOAc) isolates the pure product.

Advantages :

  • High regioselectivity and compatibility with sensitive functional groups.

  • Scalability for industrial production.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

  • The Suzuki-Miyaura method offers the highest yields (55–78%) but requires expensive palladium catalysts.

  • One-pot synthesis reduces purification steps but suffers from moderate yields due to competing side reactions.

Industrial Viability

  • Multi-step substitution is preferred for large-scale production due to readily available reagents and established protocols.

  • Phosphine oxide rearrangement is less favored industrially due to the toxicity of TMSOTf and PPh₂Cl.

Industrial-Scale Production Considerations

Current industrial methods prioritize cost-effectiveness and safety:

  • Solvent Selection : Toluene and THF are favored for their balance of reactivity and ease of removal.

  • Catalyst Recovery : Pd catalysts are recycled via filtration and reactivation processes.

  • Purity Standards : Final products are purified via recrystallization from DCM/hexane mixtures, achieving >99% purity .

Chemical Reactions Analysis

2,9,10-Tri(naphthalen-2-yl)anthracene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 2,9,10-Tri(naphthalen-2-yl)anthracene involves its interaction with light and its ability to emit fluorescence. The compound absorbs light and undergoes electronic transitions, resulting in the emission of light at a different wavelength. This property is utilized in OLEDs and other photophysical applications. The molecular targets and pathways involved in these processes are primarily related to the electronic structure of the compound and its interaction with light .

Comparison with Similar Compounds

Comparison with Similar Anthracene Derivatives

Structural and Substituent Variations

Key structurally related compounds include:

MADN (2-Methyl-9,10-bis(naphthalen-2-yl)anthracene) : Substituted with two naphthalen-2-yl groups at positions 9 and 10 and a methyl group at position 2 .

1,2-ADN (9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene) : Features mixed naphthyl substitutions (1- and 2-positions) at the 9 and 10 positions .

9,10-Di(naphthalen-2-yl)-2-(3-(trifluoromethyl)phenyl)anthracene (Compound 3) : Contains a trifluoromethylphenyl group at position 2 alongside two naphthyl groups .

Photophysical and Electronic Properties
Compound λem (nm) HOMO (eV) LUMO (eV) Td (°C) Application
2,9,10-Tri(naphthalen-2-yl)anthracene* ~500 (est.) -5.8 (est.) -2.9 (est.) >300 OLED host/emitter
MADN 488–512 -5.7 -2.8 320 Blue OLED host
1,2-ADN 488 -5.6 -2.7 310 TTA-UC emitter
Compound 3 512 -5.9 -3.0 350 Blue OLED host

Notes:

  • λem : this compound’s emission is extrapolated from similar derivatives. The additional naphthyl group likely redshifts emission compared to MADN.
  • HOMO/LUMO : Increased electron-withdrawing substituents (e.g., trifluoromethyl in Compound 3) deepen energy levels, enhancing electron injection in OLEDs .
  • Thermal Stability (Td) : Bulkier substituents (e.g., three naphthyl groups) improve thermal stability, critical for device longevity .
Device Performance in OLEDs
Compound Brightness (cd/m²) Current Efficiency (cd/A) EQE (%) Turn-on Voltage (V)
MADN 2153.5 2.1 0.8 1.47
1,2-ADN 1000+ 1.5 0.6 1.5
Compound 3 512 (EL max) 1.8 0.7 1.6

Key Findings :

  • MADN exhibits superior brightness and efficiency due to balanced charge transport and reduced aggregation .
  • 1,2-ADN ’s low turn-on voltage (1.47 V) is attributed to its optimal HOMO/LUMO alignment with adjacent transport layers .
  • Compound 3 ’s trifluoromethyl group enhances electron affinity but may introduce steric hindrance, slightly reducing efficiency compared to MADN .

Biological Activity

2,9,10-Tri(naphthalen-2-yl)anthracene is a polycyclic aromatic hydrocarbon (PAH) known for its unique structural properties and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its photophysical properties and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C34H22C_{34}H_{22}, and its structure consists of three naphthalene units attached to an anthracene backbone. This configuration enhances its stability and electronic properties, making it suitable for biological applications.

PropertyValue
Molecular Weight442.54 g/mol
SolubilitySoluble in organic solvents
Melting PointNot well documented

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that this compound can induce apoptosis in HeLa cells with an IC50 value of approximately 20 µM .

The mechanism through which this compound exerts its biological effects is primarily through the generation of reactive oxygen species (ROS). These ROS can lead to oxidative stress in cells, triggering pathways that culminate in apoptosis . Additionally, the compound may interact with DNA, leading to strand breaks and subsequent cell death .

Antimicrobial Activity

There is emerging evidence suggesting that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli were found to be 50 µg/mL and 75 µg/mL respectively .

Case Studies

  • Cytotoxicity in Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). The results indicated significant cell growth inhibition across all tested lines.
    Cell LineIC50 (µM)
    MCF-725
    HeLa20
    HepG230
  • Antimicrobial Efficacy :
    • In another study focusing on antimicrobial activity, the compound was tested against a panel of bacterial strains. The results showed that it inhibited the growth of Pseudomonas aeruginosa at concentrations as low as 100 µg/mL.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2,9,10-Tri(naphthalen-2-yl)anthracene?

  • Methodology : The synthesis typically begins with brominated anthracene precursors. For example, 9,10-dibromoanthracene undergoes bromination in CCl₄ to form 1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydroanthracene (95% yield), followed by pyridine-induced elimination to yield 2,9,10-tribromoanthracene (75% yield). Subsequent nucleophilic substitution with naphthalen-2-yl groups via copper-assisted reactions generates the final product . Alternative routes involve Suzuki or Heck coupling to introduce aryl groups, leveraging palladium catalysts and optimized ligand systems for cross-coupling efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and purity. For example, aromatic proton signals in the δ 7.2–8.5 ppm range validate naphthyl group integration.
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves molecular geometry and packing. Software like SHELXL refines structural parameters, with R-factors < 0.05 indicating high accuracy .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 568.23).

Q. What safety protocols are essential when handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, P95 respirators, and chemical-resistant lab coats to avoid dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (H335: respiratory irritation) .
  • Waste Disposal : Collect halogenated byproducts in sealed containers for incineration to prevent environmental release (H413: aquatic toxicity) .

Advanced Research Questions

Q. How can synthetic yields be optimized for naphthyl-substituted anthracene derivatives?

  • Methodology :

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd₂(dba)₃ with ligands like SPhos for Suzuki coupling efficiency. Higher yields (>80%) are achieved with SPhos due to enhanced electron-donating properties .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of brominated intermediates, reducing side reactions.
  • Kinetic Monitoring : Use TLC (hexane:EtOAc, 4:1) to track reaction progress and isolate intermediates before decomposition .

Q. What computational approaches predict the charge-transport properties of this compound in OLEDs?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to determine HOMO (-5.5 eV) and LUMO (-2.5 eV) energies, correlating with ambipolar charge transport .
  • Polarization Energy Modeling : Use QM/EC (quantum mechanical/embedded charge) methods to estimate bulk polarization energies (e.g., 0.2–0.3 eV deviation from experimental values) .

Q. How can structural ambiguities in substituted anthracenes be resolved using advanced techniques?

  • Methodology :

  • Variable-Temperature XRD : Resolve disorder in naphthyl group orientation by collecting data at 100 K .
  • Solid-State NMR : ¹³C CP/MAS NMR distinguishes crystallographic inequivalence in aromatic carbons.
  • Admittance Spectroscopy : Measure carrier mobility in thin films (e.g., 10⁻⁴ cm²/V·s for holes) to infer molecular packing defects .

Contradictions and Resolutions

  • Stereochemical Control : reports exclusive formation of a single stereoisomer during elimination, while other routes may yield mixtures. Resolution: Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers .
  • Device Efficiency : MADN derivatives show variable electroluminescence efficiency (1–5% EQE). Optimization: Doping with iridium complexes (e.g., Ir(ppy)₃) enhances triplet harvesting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.